molecular formula C11H10N2O3S B2404491 2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid CAS No. 728864-98-0

2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid

Cat. No.: B2404491
CAS No.: 728864-98-0
M. Wt: 250.27
InChI Key: KZHXAIJZHBKLQZ-UHFFFAOYSA-N
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Description

2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the methoxyphenyl group and the carboxylic acid functionality further enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid typically involves the reaction of 3-methoxyaniline with thiazole-4-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of alternative solvents and reagents that are more environmentally friendly and economically viable is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole-4-carboxylic acid: Lacks the methoxyphenyl group, resulting in different reactivity and biological activity.

    2-((4-Chlorophenyl)amino)thiazole-4-carboxylic acid:

Uniqueness

2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid is unique due to the presence of the methoxyphenyl group, which enhances its reactivity and potential for diverse chemical transformations. This structural feature also contributes to its distinct biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3-methoxyanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-8-4-2-3-7(5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHXAIJZHBKLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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